7-Hydroxy-6-methoxydihydroflavonol
Overview
Description
7-Hydroxy-6-methoxydihydroflavonol is a naturally occurring flavonoid compound derived from plant sources. It has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is known for its potential antioxidant properties and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxydihydroflavonol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the dihydroflavonol structure .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain this compound. The extraction process often includes solvent extraction followed by purification steps like chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6-methoxydihydroflavonol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
7-Hydroxy-6-methoxydihydroflavonol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of nutraceuticals and natural product-based supplements.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxydihydroflavonol primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also interact with various molecular targets and pathways, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
- 4′,5,7-Trihydroxy-6,8-diprenylisoflavone
- 8H-1,3-Dioxolo4,5-gbenzopyran-8-one, 7,9-dimethoxy-6-(4-methoxyphenyl)
- Haploperoside E
- 7-Methylrosmanol
- 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
Comparison: Compared to these similar compounds, 7-Hydroxy-6-methoxydihydroflavonol is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct chemical reactivity and biological activity. Its antioxidant properties are particularly noteworthy, making it a valuable compound for research in oxidative stress and related fields .
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFPOIJOXLCLA-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345719 | |
Record name | 7-Hydroxy-6-methoxydihydroflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34050-66-3 | |
Record name | 7-Hydroxy-6-methoxydihydroflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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